molecular formula C18H18F3N3O B5485069 N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide

N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide

Cat. No. B5485069
M. Wt: 349.3 g/mol
InChI Key: GOHJHPPVIMYIDK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide, also known as DF-MPJC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of biological activities. DF-MPJC has been found to have promising activity against various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The exact mechanism of action of N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs have been found to be overexpressed in many cancer cells, leading to abnormal gene expression and cell proliferation. N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and oxidative stress in the brain. N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for cancer growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has also been extensively studied, with many published studies demonstrating its potential therapeutic applications. However, there are also limitations to using N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide in lab experiments. It can be difficult to determine the optimal dosage and treatment regimen, and the effects of N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide may vary depending on the cell line or animal model used.

Future Directions

There are many future directions for research on N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide. One area of interest is the development of N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide derivatives with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the mechanism of action of N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide needs further investigation to fully understand its effects on cancer cells and other cell types. Overall, N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has great potential as a therapeutic agent, and further research is needed to fully explore its applications.

Synthesis Methods

N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide can be synthesized by reacting 2,4-difluoroaniline with 4-fluorobenzylchloride in the presence of a base, followed by the reaction with piperazinecarboxylic acid. The resulting compound is then purified by chromatography. The synthesis of N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been optimized to yield a high purity product with good yields.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(2,4-difluorophenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-14-3-1-13(2-4-14)12-23-7-9-24(10-8-23)18(25)22-17-6-5-15(20)11-16(17)21/h1-6,11H,7-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHJHPPVIMYIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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